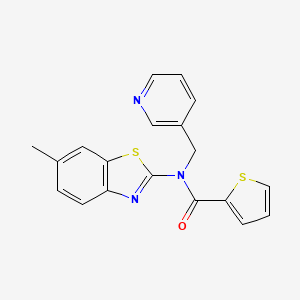

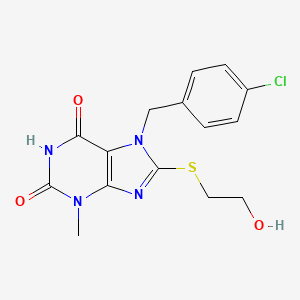

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has shown promising results in various studies.

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis :

- Fadda et al. (2013) described the synthesis of new tetrahydropyrimidine-2-thione and their thiazolo, thiazino, and benzothiazipen derivatives, starting with a key intermediate similar to the compound (Fadda et al., 2013).

Scalable Synthesis for VEGFR Inhibition :

- Scott et al. (2006) developed a scalable synthesis for a VEGFR inhibitor, a compound structurally related to the one of interest, demonstrating the compound's significance in pharmaceutical manufacturing (Scott et al., 2006).

Reactivity of Thiohydrazides in Heterocyclic Synthesis :

- Mohareb et al. (2004) explored the reactivity of benzo[b]thiophen-2-yl-hydrazonoesters toward various nitrogen nucleophiles, leading to the synthesis of diverse heterocyclic compounds (Mohareb et al., 2004).

Inhibition of CARM1 Enzyme :

- Allan et al. (2009) synthesized a series of compounds including the thiophene analogues for targeting the co-activator associated arginine methyltransferase 1 (CARM1), a critical enzyme in epigenetic regulation (Allan et al., 2009).

VEGFR-2 Kinase Inhibitors :

- Borzilleri et al. (2006) identified benzamides as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), indicating the potential of such compounds in cancer therapy (Borzilleri et al., 2006).

Novel Antiallergic Agents :

- Honma et al. (1983) synthesized a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, demonstrating their potential as potent antiallergic agents (Honma et al., 1983).

Thiophene Ring-Opening Reactions :

- Abadleh et al. (2021) discussed the synthesis of 1,3,4-thiadiazoline-(6-methylthio-4-oxopyridine) hybrids through reactions involving thiophene ring-opening, highlighting the compound's versatility in chemical synthesis (Abadleh et al., 2021).

Synthesis and Biological Evaluation of Derivatives :

- Flefel et al. (2018) prepared novel pyridine and fused pyridine derivatives starting from a compound similar to the one , and evaluated them for antimicrobial and antioxidant activity (Flefel et al., 2018).

Novel Benzothiazole Derivatives :

- Bhoi et al. (2016) focused on synthesizing benzothiazole derivatives, indicating the significance of such compounds in the development of new pharmaceuticals (Bhoi et al., 2016).

Propriétés

IUPAC Name |

N-(6-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS2/c1-13-6-7-15-17(10-13)25-19(21-15)22(12-14-4-2-8-20-11-14)18(23)16-5-3-9-24-16/h2-11H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZBZSGETVNMMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

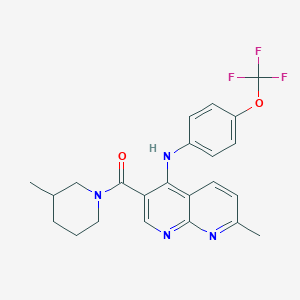

![5-((3-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729873.png)

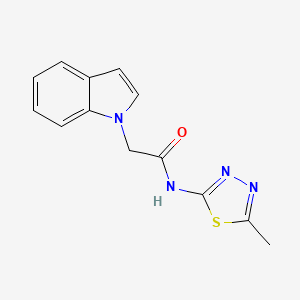

![N-(4-chlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2729874.png)

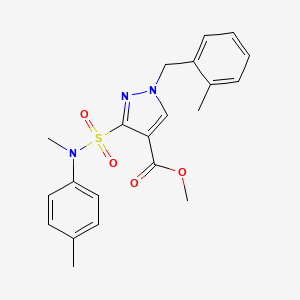

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenethylbenzenesulfonamide](/img/structure/B2729877.png)

![[Methyl(thien-2-ylsulfonyl)amino]acetic acid](/img/structure/B2729884.png)

![7-hydroxy-5-oxo-N-[4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2729887.png)

![ethyl 4-[2-(benzylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2729891.png)

![6-[5-[3-(4-Methoxyphenyl)propanoyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2729896.png)